Cas no 15856-53-8 (N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline)
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline
- N-(1-phenyl-2-pyridin-4-ylethyl)aniline
- 15856-53-8
-
- Inchi: 1S/C19H18N2/c1-3-7-17(8-4-1)19(15-16-11-13-20-14-12-16)21-18-9-5-2-6-10-18/h1-14,19,21H,15H2
- InChI Key: PCAJNECRVNQDGM-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(C1C=CC=CC=1)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 274.146998583g/mol
- Monoisotopic Mass: 274.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 24.9Ų
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173252-1g |
N-(1-phenyl-2-(pyridin-4-yl)ethyl)aniline |
15856-53-8 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A029194903-1g |
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline |
15856-53-8 | 95% | 1g |
$497.70 | 2022-04-02 | |
| Chemenu | CM173252-1g |
N-(1-phenyl-2-(pyridin-4-yl)ethyl)aniline |
15856-53-8 | 95% | 1g |
$516 | 2022-06-12 |
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline (CAS No. 15856-53-8): An Overview of Its Structure, Properties, and Applications
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline (CAS No. 15856-53-8) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 4-(2-anilinoethyl)pyridine, is characterized by its aromatic rings and functional groups, which contribute to its diverse chemical properties and potential applications.
The molecular formula of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is C16H17N3, and its molecular weight is approximately 247.33 g/mol. The compound features a central aniline moiety connected to a phenyl group and a pyridine ring through an ethylene bridge. This structural arrangement imparts the molecule with both electron-donating and electron-withdrawing properties, making it an interesting candidate for various chemical reactions and biological studies.
In terms of physical properties, N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is a solid at room temperature with a melting point ranging from 90 to 92°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in solution-based reactions and formulations.
The chemical reactivity of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is influenced by its functional groups. The aniline moiety can participate in electrophilic aromatic substitution reactions, while the pyridine ring can undergo nucleophilic substitution and addition reactions. Additionally, the ethylene bridge provides flexibility that can affect the compound's conformational stability and reactivity in different environments.
In the realm of medicinal chemistry, N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline has been explored for its potential therapeutic applications. Recent studies have investigated its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.
Furthermore, research has shown that certain derivatives of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline possess selective cytotoxicity against cancer cells. A study published in the European Journal of Medicinal Chemistry demonstrated that these derivatives could induce apoptosis in human breast cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity makes them promising candidates for further development as potential anti-cancer agents.
In addition to its medicinal applications, N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its tunable electronic properties have led to its incorporation into various electronic devices.
The synthesis of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline can be achieved through several routes, including the reaction of 4-chloroacetophenone with aniline followed by nucleophilic substitution with pyridine. Alternative synthetic methods involve the use of transition-metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods provide high yields and good functional group tolerance, making them suitable for large-scale production.
In conclusion, N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline (CAS No. 15856-53-8) is a multifaceted compound with a rich structural profile and diverse applications. Its unique combination of aromatic rings and functional groups endows it with valuable chemical properties that have been harnessed in various fields, from medicinal chemistry to materials science. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern scientific endeavors.
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